molecular formula C23H27BrN2O3 B4055917 4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B4055917
M. Wt: 459.4 g/mol
InChI Key: CRULTSLBJJDUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholine carbonyl group, and a hexahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a wide range of bromophenyl-substituted compounds .

Scientific Research Applications

4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions, while the morpholine carbonyl group may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one
  • 4-(2-Fluorophenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one
  • 4-(2-Iodophenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one

Uniqueness

The uniqueness of 4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence the compound’s reactivity and interactions compared to its chlorinated, fluorinated, or iodinated analogs .

Properties

IUPAC Name

4-(2-bromophenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN2O3/c1-14-19(22(28)26-8-10-29-11-9-26)20(15-6-4-5-7-16(15)24)21-17(25-14)12-23(2,3)13-18(21)27/h4-7,20,25H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRULTSLBJJDUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Br)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 4
4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 5
4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

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